The compound is synthesized through various chemical processes that typically involve the cyclization of phenyl-substituted precursors. It belongs to the broader category of benzoxazepines, which are known for their diverse pharmacological properties, including neuroprotective effects and potential applications in treating neurological disorders .
The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through several methods. A common approach involves the use of starting materials such as phenylamine and various carbonyl compounds.
For example, one synthesis method reported involves the reaction of a substituted flavanone with lithium aluminum hydride in tetrahydrofuran at reflux conditions .
The molecular structure of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be described as follows:
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can participate in various chemical reactions:
The mechanism of action for 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific biological targets:
The physical and chemical properties of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine include:
Property | Value |
---|---|
Molecular Weight | 213.28 g/mol |
Melting Point | 73–74 °C |
Solubility | Soluble in organic solvents |
The applications of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine are diverse:
The synthesis of 1,4-benzoxazepines, including 2-phenyl derivatives, historically relied on multistep sequences involving strategic cyclizations. A prominent approach utilizes the Schmidt reaction of chroman-4-ones (e.g., rac-7a–c) with sodium azide (NaN₃) to yield 3,4-dihydro-1,4-benzoxazepin-5(2H)-ones (rac-8a–c). Subsequent reduction with LiAlH₄ generates tetrahydro-1,4-benzoxepines (rac-9a–c), which undergo N-arylation with ortho-halo benzaldehydes (e.g., 2-fluoro-5-nitrobenzaldehyde) to furnish N-aryl-1,4-benzoxazepine precursors like rac-1a–c [1]. A pivotal advancement involves domino Knoevenagel-[1,5]-hydride shift-cyclization: Treatment of rac-1a–c with active methylene reagents (1,3-dimethylbarbituric or Meldrum’s acid) generates Knoevenagel intermediates (2A/2B). These intermediates undergo regioselective [1,5]-hydride shifts at the 5-H benzylic position, forming zwitterionic species that cyclize via 6-endo-trig pathways with complete regio- and diastereoselectivity. This sequence efficiently constructs the 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d][1,4]benzoxazepine scaffold [1].
Table 1: Classical Methods for 1,4-Benzoxazepine Synthesis
Starting Material | Key Reaction | Intermediate | Final Scaffold | Yield (%) | Limitations |
---|---|---|---|---|---|
Chroman-4-ones | Schmidt Reaction (NaN₃) | 3,4-Dihydrobenzoxazepinones | Tetrahydro-1,4-benzoxepines | 60-75 | Multi-step, moderate yields |
N-Aryl benzoxazepines | Knoevenagel Condensation | Exocyclic enone | Quinolinobenzoxazepines | 70-95 | Requires activated methylene donors |
Knoevenagel Adducts | [1,5]-Hydride Shift | Zwitterion | 1,2,8,9-Tetrahydro-7bH-quinolino[1,4]oxazepine | 80-95 | Restricted to benzylic C−H donors |
Contemporary strategies emphasize substrate-directed divergence and asymmetric catalysis. A landmark method employs chiral Brønsted acid-catalyzed desymmetrization: 3-Substituted oxetanes undergo ring expansion using a confined chiral phosphoric acid (e.g., (R)-CPA-8). This metal-free process at 45°C in p-xylene achieves enantioselective synthesis of 1,4-benzoxazepines with up to 92% enantiomeric excess (ee). The reaction proceeds via oxetane activation by the chiral acid, followed by nucleophilic attack of the tethered aniline, enabling enantiocontrol during C−O bond cleavage [2]. For imidazole-fused variants, base-mediated 7-exo-dig cyclizations of o-propargyloxy benzimidazole precursors (e.g., 8a–c) using NaH in DMF afford exocyclic E/Z isomers. Computational studies (DFT) confirm Z-isomers are thermodynamically favored by 1.57–3.04 kcal/mol due to reduced steric strain [6]. Unexpectedly, terminal alkyne substrates (5a–c) under similar conditions yield isomeric products (11a–c) via intermolecular O-to-N-propargyl transfer, followed by allene formation and 7-exo-dig cyclization, demonstrating inherent chemodivergence [6].
Solvent polarity profoundly influences cyclization pathways and product distributions. In the chiral phosphoric acid-catalyzed oxetane desymmetrization, aromatic solvents optimize yield and enantioselectivity. Systematic screening revealed p-xylene as optimal, delivering 85% yield and 92% ee at 45°C. Conversely, chlorinated solvents (DCM, CHCl₃) or acetonitrile inhibit reactivity due to poor solvation of ion-pair intermediates or catalyst deactivation [2]. For imidazole-fused benzoxazepines, DMF enables dual reactivity: With disubstituted alkynes (8a–b), it promotes 7-exo-dig cyclization to E/Z exocyclic alkenes (9a–b). With terminal alkynes (5a–c), it facilitates propargyl transfer cascades to products like 11c. This divergence arises from DMF’s ability to stabilize anionic intermediates crucial for intermolecular transfers [6]. Temperature modulation in DMF further enables stereochemical control: Exocyclic products (e.g., 10a–c) undergo base-mediated 1,3-H shifts at elevated temperatures, yielding thermodynamically stable endocyclic isomers [6].
Table 2: Solvent Effects on Benzoxazepine Cyclizations
Reaction Type | Optimal Solvent | Temperature | Key Outcome | Alternative Solvents (Inferior Results) |
---|---|---|---|---|
CPA-Catalyzed Oxetane Opening | p-Xylene | 45°C | 85% yield, 92% ee | Toluene (60%, 91% ee); CHCl₃ (traces) |
NaH-Mediated 7-exo-dig Cyclization | DMF | 25–60°C | Exocyclic alkenes (disubstituted alkynes) | THF, Et₂O (low conversion) |
Propargyl Transfer Cascade | DMF | 25°C | Skeletal rearranged products (11a–c) | DMSO (competitive side reactions) |
Eliminating precious metals remains a priority for sustainable benzoxazepine synthesis. A robust [4+3]-cycloaddition strategy employs ortho-hydroxyphenyl-substituted para-quinone methides (p-QMs) and in situ-generated azaoxyallyl cations. The latter forms from α-halohydroxamates under mild inorganic base activation (e.g., K₂CO₃). This reaction proceeds at room temperature without transition metals, affording 1,4-benzoxazepines in 61–92% yield. Key advantages include operational simplicity, broad functional group tolerance, and avoidance of metal residues in pharmaceutically relevant products [4]. Another metal-free route leverages domino sequences initiated by Knoevenagel condensations, where [1,5]-hydride shifts replace conventional oxidation steps for sp³ C−H functionalization. This approach is highly atom-economical, utilizing the substrate’s inherent redox potential [1]. Additionally, isocyanide-based multicomponent reactions (e.g., Ugi-3CR) enable single-step assembly of oxazepine-quinazolinone bis-heterocycles from 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and isocyanides in ethanol without catalysts, achieving yields up to 94% [5].
Late-stage modification of the benzoxazepine core enhances scaffold accessibility for structure-activity studies. Key strategies include:
Table 3: Post-Functionalization Approaches for Benzoxazepines
Method | Reagents/Conditions | Site Modified | Diversity Introduced | Application Example |
---|---|---|---|---|
Ugi-3CR Cyclization | R-NC, EtOH, reflux | C-2 (N-attached) | Alkyl, cycloalkyl, functionalized alkyl | tert-Butyl, cyclohexyl carboxamides [5] |
1,3-H Shift Isomerization | NaH, DMF, 60°C | C-5 (Alkene) | Endocyclic vs. exocyclic double bonds | Conversion of 10a–c to endocyclic isomers [6] |
Sonogashira Coupling | Aryl iodide, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Propargyl terminus | Electron-rich/deprived aryl groups | p-MeOPh, p-NO₂Ph alkynes [6] |
ConclusionsThe synthetic landscape of 2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine emphasizes innovations in atom economy, stereocontrol, and diversification. Classical hydride-shift-mediated cyclizations and Schmidt rearrangements provide foundational routes, while modern chemodivergent strategies leverage catalyst design (e.g., chiral phosphoric acids) and solvent-controlled cyclizations to access stereochemically complex variants. Transition-metal-free pathways, particularly [4+3]-cycloadditions and multicomponent reactions, offer sustainable alternatives with high step efficiency. Post-functionalization via Ugi cascades, isomerizations, and cross-couplings enables precise C-2/C-5 diversification, accelerating drug discovery efforts. These methodologies collectively establish benzoxazepines as versatile scaffolds for medicinal chemistry exploration.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5